N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is a pyrimidinyloxy acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 6-methyl-2-(4-methylphenyl)pyrimidin-4-yl moiety. Its structure combines a methoxy-substituted aromatic ring with a methylated pyrimidine core, linked via an ether-oxygen bridge to the acetamide backbone.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)11-21(25-22)29-13-20(26)24-17-9-10-18(27-3)19(12-17)28-4/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFMFWHDAOCAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually through a reaction with methanol in the presence of a catalyst.
Synthesis of the Pyrimidinyl Intermediate: This involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrimidinyl intermediate using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.
Comparison with Similar Compounds
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Structural Differences : Replaces the ether-oxygen bridge with a thioether (S) group and substitutes the 4-methylphenyl group on the pyrimidine ring with a pyridin-2-yl moiety.
- Pharmacological Activity : In vivo studies showed 100% seizure prevention in animal models without behavioral side effects .
- Synthesis Yield : 84% via Lawesson reagent-mediated thionation .
N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 23)
- Structural Differences: Incorporates a dimethylthienopyrimidine core instead of a methylphenylpyrimidine and lacks the 3,4-dimethoxyphenyl group.
- Activity Data: Not explicitly reported, but structural similarities to pyrimidine derivatives suggest possible CNS activity.
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Patent-derived Analogs (EP 3 348 550A1)
- Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Structural Differences : Replaces the pyrimidinyloxy group with a benzothiazole ring and introduces trifluoromethyl or trimethoxy substituents .
- Therapeutic Focus : Likely optimized for pesticide or antimicrobial applications, diverging from CNS targets.
Key Comparison Table
Research Findings and Implications
- Bridge Type Impact : The substitution of oxygen with sulfur (as in Epirimil) may enhance anticonvulsant efficacy due to increased lipophilicity and target binding .
- Pyrimidine Substituents : The pyridin-2-yl group in Epirimil likely improves interaction with neuronal ion channels compared to the 4-methylphenyl group in the target compound .
- Synthetic Feasibility : Higher yields (84%) for thioether analogs suggest better scalability compared to ether-linked derivatives like Compound 23 (56% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
